molecular formula C10H10N4O B13068289 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one

1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one

Cat. No.: B13068289
M. Wt: 202.21 g/mol
InChI Key: CKQXKDHXWPHTLH-UHFFFAOYSA-N
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Description

1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and 1H-1,2,4-triazole.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2-bromopyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable reagent, such as propan-1-one, under specific reaction conditions to yield the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or pyridine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined triazole and pyridine structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]propan-1-one

InChI

InChI=1S/C10H10N4O/c1-2-10(15)9-4-3-8(5-12-9)14-7-11-6-13-14/h3-7H,2H2,1H3

InChI Key

CKQXKDHXWPHTLH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC=C(C=C1)N2C=NC=N2

Origin of Product

United States

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